molecular formula C7H6N2 B028785 6-Methylpyridine-2-carbonitrile CAS No. 1620-75-3

6-Methylpyridine-2-carbonitrile

Cat. No. B028785
CAS RN: 1620-75-3
M. Wt: 118.14 g/mol
InChI Key: CMADFEQMYFNYCF-UHFFFAOYSA-N
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Description

6-Methylpyridine-2-carbonitrile is a chemical compound belonging to the class of organic compounds known as pyridines. It's characterized by a pyridine ring with a methyl group and a carbonitrile group at specific positions.

Synthesis Analysis

Several methods have been developed for synthesizing derivatives of 6-methylpyridine-2-carbonitrile. One approach involves tandem Michael addition/imino-nitrile cyclization, leading to compounds such as 2-amino-6-(1-aryl-5-methyl-1H-1,2,3-triazol-4yl)-4-phenylpyridine-3-carbonitrile (Dong et al., 2010). Another method employs Vilsmeier–Haack chlorination to obtain compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile (Jukić et al., 2010).

Molecular Structure Analysis

The molecular structure of 6-methylpyridine-2-carbonitrile derivatives has been studied using various techniques like X-ray diffraction, IR, NMR, and electronic spectroscopy. For instance, the crystal structure of certain derivatives was determined, revealing interactions such as hydrogen bonds and π⋯π stacking interactions (Tranfić et al., 2011).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including cyclization and displacement reactions, leading to diverse derivatives with unique properties. For example, a study by Teague (2008) explored the synthesis of 2-aminopyridines with different substituents at the 6-position (Teague, 2008).

Physical Properties Analysis

The physical properties, such as absorption and fluorescence spectra, of these compounds vary based on their molecular structure and the solvent used. Investigations into the effects of solvents and temperature on the absorption spectra provide insights into their physical characteristics (Jukić et al., 2010).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the substituents on the pyridine ring. Studies have shown that these compounds can form various heterocyclic systems under nucleophilic conditions, indicating a rich chemistry (Ibrahim & El-Gohary, 2016).

Scientific Research Applications

  • Neurosteroid Analogue

    It acts as a neurosteroid analogue that potentiates GABA-mediated chloride current and directly gates a chloride current in cultured rat hippocampal neurons (Hu, Zorumski, & Covey, 1993).

  • Synthesis of Alkaloids

    The compound is used in the synthesis of alkaloids such as naucléfine, angustidine, and naulafine (Repke et al., 1989).

  • Photophysical and Non-Linear Optical Properties

    6-Amino-2-methylpyridine-3-carbonitrile dye, a derivative, is studied for its photophysical properties and non-linear optical properties (Sakthi et al., 2017).

  • Structural and Spectroscopic Analysis

    The structural and spectroscopic analysis of related compounds may be useful for studying pyridine derivatives and their interactions (Tranfić et al., 2011).

  • Anticancer and Antibacterial Properties

    When synthesized with metal complexes like cobalt, nickel, and copper, it has shown potential anticancer and antibacterial properties (Chaitanya, Sudhakar, & Krishna, 2022).

  • Corrosion Inhibition

    It is used as an inhibitor for mild steel corrosion in acidic solutions, demonstrating high corrosion inhibition efficiency (Yadav et al., 2016).

  • Inhibition of Cyclooxygenase

    It is a structural analogue of milrinone, a potent inhibitor of cyclooxygenase in human liver (Wojtczak & Cody, 1995).

  • Chemical Transformations

    6-Methylchromone-3-carbonitrile is used in chemical transformations to synthesize various heterocyclic systems (Ibrahim & El-Gohary, 2016).

  • Structural Studies

    The synthesis of pyridothiazine derivatives from 2-chloro-6-methylpyridine-3-carbonitrile is useful in scientific research applications (Kobayashi, Iitsuka, & Konishi, 2008).

  • Solar Cells and Biochemistry

    4-Methyl-3-nitropyridine-1-carbonitrile, a related compound, could potentially be used in applications such as solar cells and biochemistry (Ragavan, Prakasam, & Anbarasan, 2017).

  • Drug Metabolism and Pharmacokinetics Studies

    Drug candidates for the treatment of type-2 diabetes have been labeled with carbon isotopes for drug metabolism, pharmacokinetics, bioanalytical, and other studies (Latli et al., 2017).

Safety And Hazards

6-Methylpyridine-2-carbonitrile is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 6-Methylpyridine-2-carbonitrile are not detailed in the search results, it is noted that the compound is used in the synthesis of various pharmaceuticals , suggesting potential applications in drug development.

properties

IUPAC Name

6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-6-3-2-4-7(5-8)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMADFEQMYFNYCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60167284
Record name 6-Methylpyridine-2-carbonitrile
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-2-carbonitrile

CAS RN

1620-75-3
Record name 6-Methyl-2-pyridinecarbonitrile
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Record name 6-Methylpyridine-2-carbonitrile
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Record name 1620-75-3
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Record name 6-Methylpyridine-2-carbonitrile
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Record name 6-methylpyridine-2-carbonitrile
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Synthesis routes and methods

Procedure details

2-Methyl-pyridine 1-oxide (10.9 g, 100 mmol) was dissolved into methylene chloride (100 mL) and dried over MgSO4. The solution was filtered and the filtrate was added to trimethylsilyl cyanide (16.7 mL, 125 mmol) at ambient temperature. To which was added dropwise a solution of dimethylcarbamyl chloride (11.5 mL, 125 mmol) in methylene chloride (25 mL). The resulting mixture was stirred at ambient temperature for 24 h. A solution of 10% K2CO3 was added slowly to the reaction mixture and stirring was continued for 10 minutes after the addition was complete. The layers were separated and the aqueous layer was extracted with methylene chloride (2×50 mL). The combined organic extracts were dried (Na2SO4), and concentrated to dryness under high vacuum to yield the title compound I-4h (6.64 g).
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
16.7 mL
Type
reactant
Reaction Step Two
Quantity
11.5 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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